5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide
Description
5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide is a brominated pyridinecarboxamide derivative featuring a trans-4-hydroxycyclohexyl substituent on the amide nitrogen.
Properties
IUPAC Name |
5-bromo-N-(4-hydroxycyclohexyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-8-1-6-11(14-7-8)12(17)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,16H,2-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYLXVMEMBYUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide typically involves the following steps:
Amidation: The brominated pyridine is then reacted with trans-4-hydroxycyclohexylamine to form the desired carboxamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products
Oxidation: 5-Bromo-N-(trans-4-oxocyclohexyl)-2-pyridinecarboxamide.
Reduction: N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide.
Substitution: 5-Substituted-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a building block for synthesizing potential therapeutic agents. Specifically, it has been investigated for its effects on neurological disorders, where its interaction with biological macromolecules can provide insights into drug design.
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Neurological Disorders | Investigated for potential therapeutic effects |
| Antimicrobial Activity | Exhibits activity against various pathogens |
| Cancer Treatment | Potential use in developing anticancer agents |
Biological Studies
5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide can be utilized in biological studies to explore the interactions of brominated pyridine derivatives with proteins and nucleic acids. Its unique functional groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can modulate enzyme or receptor activity.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of similar compounds exhibited significant antibacterial properties against resistant strains of bacteria, suggesting that this compound could be effective in combating infections caused by multidrug-resistant organisms .
Materials Science
In materials science, this compound may serve as a precursor for synthesizing novel materials with unique electronic or optical properties. Its structural characteristics can be exploited to develop advanced materials for applications in sensors or electronic devices.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. The bromine atom and the hydroxycyclohexyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which may influence the compound’s binding affinity and specificity. The pyridinecarboxamide moiety can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridinecarboxamide Derivatives
(a) 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)
- Structure : Pyridine ring substituted with bromine (C5), chlorine (C2), and a methoxy-methyl carboxamide (N-bound).
- Key Differences :
- Substituents : Chlorine at C2 and methoxy-methyl groups on the amide nitrogen vs. hydroxycyclohexyl in the target compound.
- Implications :
- Chlorine may enhance electron-withdrawing effects, altering reactivity or binding to electron-rich targets .
(b) 5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide (CAS 244139-63-7)
- Structure: Pyridine ring with bromine (C5), methyl (C3), and cyclohexyl carboxamide (non-hydroxylated).
- Key Differences: Cyclohexyl vs. Hydroxycyclohexyl: The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility.
- Implications : Lower solubility may limit bioavailability compared to the target compound .
Pyrimidinecarboxamide Analogues
(a) 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14, ZINC27742665)
- Structure : Pyrimidine ring with bromine (C5), methylsulfanyl (C2), and a benzothiazolyl carboxamide.
- Key Differences :
- Heterocycle : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Substituents : Ethoxy-benzothiazole and methylsulfanyl groups introduce distinct electronic and steric profiles.
- Implications : The benzothiazole moiety may enhance affinity for kinase or protease targets, as seen in antiviral research () .
Substituted Benzamide and Pyrimidinamine Derivatives
(a) 5-Bromo-2-[[[(3,4-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid (CAS 530155-16-9)
- Structure: Benzoic acid core with bromine, thioxomethyl, and phenoxy-acetyl substituents.
- Key Differences: Core Structure: Benzoic acid vs. pyridinecarboxamide. Functional Groups: Thioxomethyl and phenoxy-acetyl groups may confer distinct metabolic stability or toxicity profiles.
(b) 5-Bromo-N,N-dimethyl-4-methylthio-2-pyrimidinamine (CAS 60186-82-5)
- Structure : Pyrimidine ring with bromine (C5), methylthio (C4), and dimethylamine (C2).
- Key Differences: Amine vs. Carboxamide: Dimethylamine lacks the hydrogen-bonding capability of the carboxamide.
- Implications : Reduced polarity may favor hydrophobic target binding but decrease aqueous solubility .
Comparative Analysis Table
Research Findings and Implications
- Hydroxycyclohexyl vs. Cyclohexyl: The hydroxyl group in the target compound improves solubility, a critical factor for oral bioavailability compared to non-hydroxylated analogues (e.g., CAS 244139-63-7) .
- Halogen Effects : Bromine in all compared compounds enhances lipophilicity, but its position (C5 in pyridine vs. C5 in pyrimidine) may influence target selectivity.
- Heterocycle Impact : Pyridine-based compounds (target, CAS 1256790-08-5) may exhibit different electronic properties compared to pyrimidine derivatives (Z14, CAS 60186-82-5), affecting binding to aromatic-rich enzymatic pockets .
Biological Activity
5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide is a brominated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a hydroxycyclohexyl group, and a pyridinecarboxamide moiety, which contribute to its unique chemical reactivity and biological properties. The molecular formula of the compound is C12H15BrN2O2, and it has a molecular weight of approximately 299.17 g/mol .
Synthesis and Preparation
The synthesis of this compound typically involves the amidation of a brominated pyridine with trans-4-hydroxycyclohexylamine. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of bases like triethylamine . The following table summarizes key synthetic routes:
| Step | Reaction Type | Reagents |
|---|---|---|
| Step 1 | Amidation | Brominated pyridine + trans-4-hydroxycyclohexylamine + DCC + triethylamine |
| Step 2 | Purification | Column chromatography or recrystallization |
The biological activity of this compound is attributed to its interactions with specific molecular targets. The compound's bromine atom and hydroxycyclohexyl group can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions may enhance the compound's binding affinity to various enzymes or receptors, modulating their activity and leading to therapeutic effects .
Pharmacological Applications
Research indicates that this compound may serve as a promising candidate for developing therapeutic agents targeting neurological disorders. Its structural features suggest potential interactions with biological macromolecules, making it useful for studying the effects of brominated pyridine derivatives in biological systems .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, highlighting their potential as inhibitors of kinase activity and other therapeutic targets:
- Inhibition of Kinase Activity : Compounds structurally related to this compound have shown efficacy in inhibiting interleukin-2 inducible tyrosine kinase (Itk), which is implicated in various inflammatory and autoimmune diseases .
- Anti-Cancer Properties : Research has indicated that derivatives of this compound may reduce the proliferation of cancer cells by modulating specific protein levels associated with tumor growth .
- Neuroprotective Effects : Studies exploring the neuroprotective properties of similar pyridine derivatives suggest that they may play a role in mitigating neurodegenerative conditions through their interaction with neurotransmitter receptors .
Toxicological Profile
The safety data sheet for this compound indicates that it possesses moderate toxicity, classified as harmful if swallowed, causing skin irritation, and serious eye irritation . Precautionary measures include wearing protective equipment during handling.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-pyridinecarboxamide | Lacks hydroxycyclohexyl group | Different binding affinity |
| N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide | Lacks bromine atom | Potentially less reactive |
The combination of the bromine atom and hydroxycyclohexyl group in this compound confers distinct biological activities compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 5-bromo-2-pyridinecarboxylic acid with trans-4-hydroxycyclohexylamine. Key steps include:
- Activation of the carboxylic acid : Use carbodiimide reagents (e.g., EDC or DCC) with HOBt to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
- Temperature control : Maintain 0–25°C to suppress side reactions like epimerization of the trans-cyclohexyl group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Computational tools (e.g., ICReDD’s reaction path search) can predict optimal conditions by integrating quantum chemical calculations and experimental data .
Q. How can the stereochemical integrity of the trans-4-hydroxycyclohexyl moiety be verified during synthesis?
- Analytical methods :
- HPLC with chiral columns (e.g., Chiralpak AD-H) using heptane/isopropanol mobile phases .
- NMR spectroscopy : Analyze coupling constants (e.g., ) between axial and equatorial protons to confirm the trans configuration .
- X-ray crystallography : Provides definitive stereochemical assignment if single crystals are obtainable .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence the reactivity of the pyridine ring in cross-coupling reactions?
The bromine atom acts as an electron-withdrawing group, activating the pyridine ring toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Key considerations:
- Positional selectivity : Bromine at the 5-position directs electrophilic substitution to the 3-position due to meta-directing effects.
- Catalyst optimization : Use Pd(PPh) or XPhos Pd G3 for Buchwald-Hartwig amination, leveraging bromine’s leaving group ability .
- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and transition states for regioselective reactions .
Q. What experimental strategies resolve contradictions in biological activity data for this compound across different assays?
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
-
ADME prediction : Tools like SwissADME or ADMET Predictor evaluate logP, solubility, and CYP450 interactions. For example:
Parameter Predicted Value Optimization Strategy logP 2.8 Introduce polar groups (e.g., -OH, -COOH) H-bond acceptors 4 Reduce pyridine N-oxidation CYP3A4 inhibition High Replace bromine with CF -
Molecular dynamics (MD) simulations : Assess binding stability to target proteins (e.g., kinase domains) over 100-ns trajectories .
Methodological Challenges and Solutions
Q. What are the limitations of current crystallization protocols for this compound, and how can they be addressed?
- Challenge : Low crystal yield due to conformational flexibility of the cyclohexyl group.
- Solutions :
- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize specific conformers .
- High-throughput screening : Use robotics to test >100 solvent/antisolvent combinations .
- Cryo-TEM : Analyze nucleation kinetics in real-time to identify optimal supersaturation conditions .
Q. How can reaction scalability issues be mitigated during transition from milligram to gram-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
